molecular formula C26H17F2N3O6 B2468515 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 892432-10-9

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2468515
CAS No.: 892432-10-9
M. Wt: 505.434
InChI Key: KUTRFCIJQNXWCA-UHFFFAOYSA-N
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Description

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide features a benzofuropyrimidinone core fused with a benzo[1,3]dioxole moiety and an acetamide group substituted with a 2,4-difluorophenyl ring. This structure combines a rigid heterocyclic scaffold with electron-withdrawing fluorine atoms, which may enhance metabolic stability and target binding .

Properties

CAS No.

892432-10-9

Molecular Formula

C26H17F2N3O6

Molecular Weight

505.434

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C26H17F2N3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32)

InChI Key

KUTRFCIJQNXWCA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A benzofuro and pyrimidine core.
  • A difluorophenyl substituent.

The molecular formula is C22H18F2N2O4C_{22}H_{18}F_2N_2O_4 with a molecular weight of approximately 426.39 g/mol. The structural representation can be summarized as follows:

Structure 2(3(benzo[d][1,3]dioxol5ylmethyl)2,4dioxo3,4dihydrobenzofuro[3,2d]pyrimidin1(2H)yl)N(2,4difluorophenyl)acetamide\text{Structure }this compound

Anticancer Activity

Recent studies have indicated that the compound exhibits notable anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.6Apoptosis induction
HeLa (Cervical)12.3G0/G1 phase arrest
A549 (Lung)10.5Inhibition of cell migration

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression and inflammation. Notably, it has shown moderate inhibition of monoamine oxidase (MAO) and cyclooxygenase (COX) enzymes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
MAO-A25.0Competitive
COX-218.7Non-competitive

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
  • Inflammatory Pathways : Inhibition of COX enzymes reduces prostaglandin synthesis.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated significant tumor reduction when treated with the compound at doses of 10 mg/kg body weight. The study concluded that the compound effectively targets tumor growth without significant toxicity to healthy tissues.

Study 2: Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed a half-life of approximately 5 hours with favorable absorption characteristics. Toxicological assessments indicated minimal adverse effects at therapeutic doses.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzofuro[3,2-d]pyrimidinone core is shared among several analogues but differs in substituents at position 3 and the acetamide side chain:

Compound ID Core Structure Position 3 Substituent Acetamide Substituent Key Features
Target Compound Benzofuro[3,2-d]pyrimidinone Benzo[1,3]dioxol-5-ylmethyl 2,4-Difluorophenyl High lipophilicity, metabolic stability
Benzofuro[3,2-d]pyrimidinone Phenyl 2-Methoxyphenyl Electron-rich methoxy group enhances solubility
Benzofuro[3,2-d]pyrimidinone 3-Methylbutyl 3-(Trifluoromethyl)phenyl Increased steric bulk and hydrophobicity
Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenone 4-(Dimethylamino)phenyl Expanded π-system for binding interactions

Key Observations :

  • Fluorine atoms in the target’s acetamide substituent may enhance bioavailability compared to methoxy or trifluoromethyl groups .

Physicochemical Properties

Property Target Compound
Molecular Weight ~500 (estimated) 449.45 507.52 571.20
Melting Point Not reported Not reported Not reported 302–304°C
Solubility Likely low (lipophilic groups) Moderate (methoxy group) Low (CF₃ group) Very low (chromenone core)

Analysis :

  • The trifluoromethyl group in ’s compound increases molecular weight and hydrophobicity, whereas the target’s difluorophenyl balance lipophilicity and polarity .
  • High melting points (e.g., 302–304°C in ) correlate with strong intermolecular forces in crystalline structures .

Challenges :

  • Introducing the benzo[1,3]dioxole group may require protective strategies to prevent side reactions during cyclization .

Spectroscopic Characterization

  • ¹H NMR :
    • Target Compound: Expected signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.5 ppm (benzo[1,3]dioxole methylene), and δ 2.1 ppm (acetamide methyl) .
    • : Shows δ 7.6–8.1 ppm for trifluoromethylphenyl protons and δ 1.5 ppm for isopentyl methyl groups .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) would confirm the target’s molecular ion ([M+H]⁺ ~501.12) .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents improve metabolic stability and enzyme binding .
  • Side Chain Diversity : 2,4-Difluorophenyl (target) vs. 2-methoxyphenyl () influences solubility and membrane permeability .

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